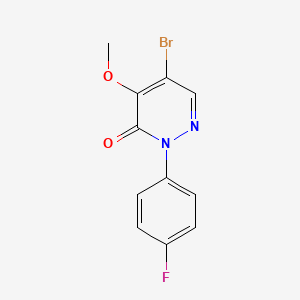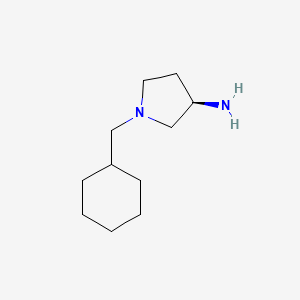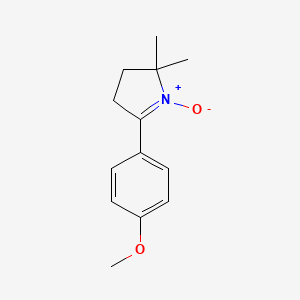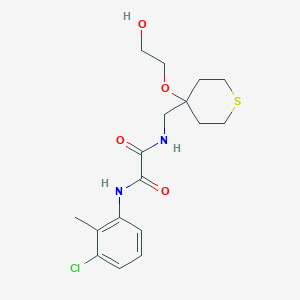![molecular formula C11H16ClN3O2S B2565641 (R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride CAS No. 1389310-02-4](/img/structure/B2565641.png)
(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3O2S and its molecular weight is 289.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Le cycle 1,2,4-benzothiadiazine-1,1-dioxyde, qui fait partie du composé, a été rapporté comme présentant une activité antimicrobienne . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens.
Activité antivirale
Le cycle 1,2,4-benzothiadiazine-1,1-dioxyde du composé a également été associé à une activité antivirale . Cela indique que le composé pourrait être exploré pour son utilisation potentielle dans les thérapies antivirales.
Propriétés antihypertensives
Le composé a été lié à des propriétés antihypertensives . Cela suggère qu'il pourrait être utilisé dans le traitement de l'hypertension artérielle.
Activité antidiabétique
Le cycle 1,2,4-benzothiadiazine-1,1-dioxyde a été rapporté comme ayant une activité antidiabétique . Cela indique que le composé pourrait potentiellement être utilisé dans la gestion du diabète.
Propriétés anticancéreuses
Le composé a été associé à des propriétés anticancéreuses . Cela suggère qu'il pourrait être utilisé dans le développement de nouvelles thérapies anticancéreuses.
Activation des canaux KATP
Le cycle 1,2,4-benzothiadiazine-1,1-dioxyde a été rapporté comme activant les canaux KATP . Cela indique que le composé pourrait potentiellement être utilisé dans le traitement des maladies liées à ces canaux.
Modulation des récepteurs AMPA
Un dérivé du composé a été rapporté comme ayant des affinités de liaison au récepteur AMPA . Cela suggère que le composé pourrait être utilisé dans le développement de thérapies ciblant le récepteur AMPA.
Inhibition de la réductase d'aldose
Une nouvelle série de composés de benzothiadiazine-1,1-dioxyde, qui comprend le composé, a été examinée en tant qu'inhibiteur de la réductase d'aldose . Cela indique que le composé pourrait potentiellement être utilisé dans le traitement des complications liées au diabète.
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for the activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-[(3R)-pyrrolidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S.ClH/c15-17(16)13-11-4-2-1-3-9(11)8-14(17)10-5-6-12-7-10;/h1-4,10,12-13H,5-8H2;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZFRSSPXPWERA-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NS2(=O)=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N2CC3=CC=CC=C3NS2(=O)=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2565558.png)



![1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2565565.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2565566.png)


![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,5-difluorophenyl)butanamide](/img/structure/B2565572.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2565576.png)


![4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2565581.png)
